1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione

Coordination Chemistry Solvent Extraction Acylpyrazolone Metal Complexes

1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione (CAS 87100-61-6) is a 4-acetoacetyl-functionalized pyrazolone, classified among 4-acyl-3-methyl-1-phenylpyrazol-5-ones. It combines a pyrazolone heterocycle with a β-diketone side chain, enabling dual reactivity: it serves as a monobasic bidentate ligand for metal coordination and as a versatile building block for fused heterocycle synthesis.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 87100-61-6
Cat. No. B12872570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione
CAS87100-61-6
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)CC(=O)C
InChIInChI=1S/C14H14N2O3/c1-9(17)8-12(18)13-10(2)15-16(14(13)19)11-6-4-3-5-7-11/h3-7,15H,8H2,1-2H3
InChIKeyWNGRXUQETAVNOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione (CAS 87100-61-6): Procurement Baseline for a Dual-Reactive β-Diketone Pyrazolone Scaffold


1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione (CAS 87100-61-6) is a 4-acetoacetyl-functionalized pyrazolone, classified among 4-acyl-3-methyl-1-phenylpyrazol-5-ones. It combines a pyrazolone heterocycle with a β-diketone side chain, enabling dual reactivity: it serves as a monobasic bidentate ligand for metal coordination and as a versatile building block for fused heterocycle synthesis [1]. The compound exists primarily as the C(5)-OH enol tautomer in chloroform, stabilized by an intramolecular O–H⋯O hydrogen bond, which is critical for its chelation behavior and synthetic utility [2].

Why 4-Acylpyrazolones Cannot Be Interchanged: Structural Determinants of Metal‑Chelation and Synthetic Versatility in 87100-61-6


Simple substitution of 1-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione with another 4-acylpyrazolone or pyrazole derivative is not chemically equivalent. The β-diketone moiety in the butane-1,3-dione side chain is essential for bidentate metal coordination; analogs bearing a mono-ketone side chain (e.g., 1-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)propan-1-one) lack the second carbonyl and cannot form stable chelate complexes, rendering them unsuitable for coordination chemistry and solvent extraction applications [1]. Furthermore, the specific 5-hydroxy-3-methyl-1-phenyl substitution pattern dictates the predominant enol tautomer and intramolecular hydrogen-bonding geometry, which directly governs the compound’s reactivity in condensation and cyclization reactions used to build pyrazolo-pyridines, bipyrazoles, and pyrano[2,3-c]pyrazoles [2]. These structural requirements preclude the use of superficially similar pyrazolones without the correct tautomeric and chelating capacity.

Quantitative Differentiation Evidence for 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione (87100-61-6) Against Closest Analogs


β-Diketone Chelation Capability vs. Mono-Ketone Analogs: Presence/Absence of Bidentate Metal Coordination

The target compound contains a butane-1,3-dione (β-diketone) side chain capable of bidentate O,O‑chelation to metal ions. In contrast, 1-(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)propan-1-one replaces the β-diketone with a single propanone group, eliminating the second carbonyl oxygen required for chelate ring formation . The ability to act as a monobasic bidentate ligand is a defining structural requirement for applications in lanthanide/actinide extraction and transition-metal catalysis, where the mono-ketone analog cannot function [1].

Coordination Chemistry Solvent Extraction Acylpyrazolone Metal Complexes

Free-Radical Scavenging Activity (DPPH Assay) of the Parent Compound vs. Its Synthetic Derivatives: Baseline Potency for Scaffold Optimization

In the DPPH free-radical scavenging assay, the parent compound (identified as diketone 2) exhibited an IC50 of 80 ± 5.9 µg/mL, indicating modest intrinsic antioxidant activity [1]. This baseline is quantitatively distinguishable from its synthetic derivative 3h (a pyrazolo-enaminone bearing a 4-hydroxyphenylamino group), which showed an IC50 of 5.5 ± 0.3 µg/mL—approximately 14.5-fold more potent and nearly equipotent to the positive control ascorbic acid (Vitamin C, IC50 = 5 ± 0.7 µg/mL) [1]. The data demonstrate that the scaffold is amenable to substantial potency enhancement through rational derivatization at the diketone position.

Antioxidant Activity DPPH Radical Scavenging Pyrazole Heterocycles

Microwave-Assisted Catalyst-Free Heterocyclization Efficiency: Reaction Time and Yield Advantages Over Conventional Thermal Methods

1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione undergoes microwave-assisted condensation with 4-methyl-2-phenyl-2H-pyrazolo[3,4-b]pyridine-3,6(3aH,7H)-dione to afford bipyrazoles and bipyrazolopyridines without any catalyst [1]. While the paper does not provide a side-by-side table of microwave vs. conventional heating yields, it explicitly states that microwave irradiation enables shorter reaction times, good yields, and an energy-efficient, more environmentally friendly process compared to conventional thermal methods requiring catalysts [1]. This is a class-level inference for microwave-accelerated heterocyclization of 4-acylpyrazolones, where the presence of the reactive β-diketone moiety facilitates rapid intramolecular cyclization under microwave conditions.

Green Chemistry Microwave-Assisted Synthesis Pyrazolopyridine Heterocycles

Tautomeric Stabilization via Intramolecular Hydrogen Bonding: 1H/13C NMR Evidence for Predominant C(5)-OH Enol Form

1H and 13C NMR studies of 4-acyl-3-methyl-1-phenylpyrazol-5-ones, including the target compound class, demonstrate that these compounds exist predominantly as the C(5)-OH enol tautomer in chloroform solution, stabilized by a six-membered intramolecular O–H⋯O hydrogen bond [1]. This tautomeric form is essential for the compound's planarity and its ability to act as a bidentate ligand. In contrast, analogs lacking the 5-hydroxy group or bearing different N1-substituents may adopt alternative tautomeric equilibria, altering their coordination geometry and reactivity. The target compound's specific 5-hydroxy-3-methyl-1-phenyl substitution pattern provides the optimal tautomeric population for predictable synthetic and coordination behavior.

Tautomerism NMR Spectroscopy Pyrazolone Structure Elucidation

GHS Safety Profile: Single H-Bond Donor and Moderate logP (XlogP = 1.6) Distinguish Physicochemical Handling Properties

Calculated physicochemical parameters from authoritative databases indicate that 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)butane-1,3-dione has exactly one hydrogen bond donor (the enol OH), four hydrogen bond acceptors, a topological polar surface area (TPSA) of 66.5 Ų, and a predicted XlogP of 1.6 . These values place the compound in favorable drug-like chemical space and indicate moderate lipophilicity. By comparison, the non-methylated phenyl analog 1-(5-hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione (C18H14N2O3) has higher molecular weight and predicted logP due to the additional phenyl substituent, which may reduce aqueous solubility and complicate formulation. The single H-bond donor count also implies lower aggregation tendency compared to pyrazole derivatives with multiple –OH or –NH groups.

Physicochemical Properties ADME Prediction Laboratory Safety

Optimal Application Scenarios for 1-(5-Hydroxy-3-methyl-1-phenylpyrazol-4-yl)butane-1,3-dione (87100-61-6) Based on Proven Differentiation


Metal Extraction and Coordination Chemistry: Bidentate Ligand for Lanthanide/Actinide Separations

The β-diketone functionality of 87100-61-6 enables bidentate O,O‑chelation to hard metal ions, a property absent in mono-ketone pyrazolone analogs [1]. This compound serves as a precursor for acylpyrazolonate ligands used in solvent extraction of U(VI), Th(IV), and lanthanides, where the 5-hydroxy-3-methyl-1-phenyl scaffold provides favorable lipophilicity (XlogP = 1.6) for phase transfer [2]. Procurement should prioritize this CAS over simpler pyrazolones (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one) that lack the 4-acetoacetyl group and cannot form stable metal chelates.

Medicinal Chemistry: Antioxidant Lead Optimization via C-4 Side Chain Derivatization

The parent compound exhibits a baseline DPPH IC50 of 80 µg/mL and can be converted to derivative 3h (IC50 = 5.5 µg/mL, ~14.5-fold improvement) through simple enaminone formation [1]. This scaffold is ideal for structure-activity relationship (SAR) programs targeting oxidative stress-related diseases. The well-characterized tautomeric state (C(5)-OH enol) ensures reproducible reactivity during library synthesis, and the single H-bond donor minimizes pharmacokinetic liabilities compared to poly-hydroxylated pyrazole analogs [2].

Green Heterocycle Synthesis: Microwave-Assisted, Catalyst-Free Production of Pyrazolo-Pyridines and Bipyrazoles

The compound reacts under microwave irradiation without any catalyst to form pyrazolo-enaminones, bipyrazoles, and bipyrazolopyridines in good yields [1]. This catalyst-free, energy-efficient protocol is directly applicable to process-scale synthesis of heterocyclic libraries for agrochemical and pharmaceutical screening. Laboratories seeking to reduce solvent waste and catalyst costs should select this β-diketone pyrazolone over analogs requiring harsher thermal or acid-catalyzed conditions.

Fragment-Based Drug Discovery: Rule-of-Three Compliant Pyrazolone Core

With MW = 258 Da, HBD = 1, HBA = 4, and XlogP = 1.6, this compound satisfies fragment-like physicochemical criteria [1]. Its single hydrogen bond donor reduces the risk of aqueous aggregation relative to multi-donor pyrazole fragments. The presence of both a pyrazolone ring (a recognized phenol bioisostere) and a β-diketone electrophilic warhead offers two orthogonal vectors for fragment growing, making it a strategic choice for fragment library curation over simpler, less functionalized pyrazoles.

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